1-(cyclopropylmethyl)-4-methyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
1-(Cyclopropylmethyl)-4-methyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazolone derivative characterized by a 4,5-dihydro-1H-1,2,4-triazol-5-one core substituted with a cyclopropylmethyl group at position 1, a methyl group at position 4, and an isopropyl (propan-2-yl) group at position 2.
Properties
IUPAC Name |
2-(cyclopropylmethyl)-4-methyl-5-propan-2-yl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)9-11-13(6-8-4-5-8)10(14)12(9)3/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMSOSUXGKXUIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)N1C)CC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropylmethyl)-4-methyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, identified by its CAS number 1151802-22-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its role in various biological activities. The structural formula is as follows:
Key Properties:
- Molecular Weight: 220.27 g/mol
- LogP (Partition Coefficient): Indicates moderate lipophilicity, which may influence bioavailability.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The triazole moiety is particularly noted for its activity against fungal infections. In vitro studies have shown that related compounds can inhibit the growth of various pathogens, including Candida species and Aspergillus species.
| Compound | Pathogen | Activity |
|---|---|---|
| 1-(Cyclopropylmethyl)-4-methyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | Candida albicans | Moderate inhibition |
| 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one | Aspergillus niger | Significant inhibition |
Anti-inflammatory Activity
The compound's structural similarity to known anti-inflammatory agents suggests potential efficacy in reducing inflammation. For instance, compounds containing triazole rings have been documented to exhibit significant inhibition of inflammatory mediators such as prostaglandins and cytokines.
Case Studies
-
Study on Cytotoxicity and Antitumor Activity:
A study evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines. The results indicated that 1-(cyclopropylmethyl)-4-methyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one exhibited notable cytotoxicity against human glioma cells with an IC50 value in the low micromolar range.- Cell Line: U87-MG (human glioma)
- IC50: 3.5 µM
-
In Vivo Studies:
In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in swelling compared to control groups.
The precise mechanism by which 1-(cyclopropylmethyl)-4-methyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its biological effects remains under investigation. However, it is hypothesized that the compound may act through:
- Inhibition of specific enzymes involved in inflammatory pathways.
- Modulation of cell signaling pathways related to apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Their Implications
Triazolone derivatives differ primarily in their substituents, which dictate their physicochemical and biological properties. Key comparisons include:
4-(4-Chlorophenyl)-1-(Cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one
- Substituents : Cyclopropylmethyl (position 1), 4-chlorophenyl (position 4), methyl (position 3).
- No biological data are reported, but chlorinated aromatics often improve antimicrobial activity .
1-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (BK83474)
- Substituents : Piperidinyl (position 1), trifluoromethyl (position 3).
- Properties : The trifluoromethyl group increases metabolic stability and lipophilicity, while the piperidinyl moiety may enhance solubility. Such modifications are common in drug candidates for improved pharmacokinetics .
3-(5-Methyl-2-Furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives
Physicochemical Properties
Acidity (pKa Values)
The triazolone ring exhibits weak acidity (pKa ~9–12 in non-aqueous solvents). Substituents modulate this:
- Electron-withdrawing groups (e.g., Cl, CF₃) : Lower pKa (increased acidity).
- Electron-donating groups (e.g., cyclopropylmethyl, methyl) : Raise pKa.
For example, morpholine-substituted derivatives show pKa ~8.2 in dimethylformamide (DMF) due to the electron-donating morpholine group .
Spectroscopic Characteristics
- NMR : Cyclopropylmethyl protons resonate upfield (δ 0.5–1.5 ppm) due to ring strain. Isopropyl groups show split signals (δ 1.0–1.5 ppm for CH₃, δ 2.0–2.5 ppm for CH) .
- IR : Triazolone carbonyl stretches appear at ~1700–1750 cm⁻¹. Substituents like trifluoromethyl shift frequencies due to electron effects .
Computational Insights
Density Functional Theory (DFT) and Hartree-Fock (HF) studies reveal:
- Conformational Stability : Cyclopropylmethyl groups impose torsional constraints, reducing conformational flexibility compared to morpholine or benzyl substituents .
- Nonlinear Optical Properties: Electron-rich substituents (e.g., furyl, benzylidenamino) enhance polarizability, making derivatives candidates for optical materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
